3-[3-(Benzyloxy)phenyl]thiophene
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Overview
Description
3-[3-(Benzyloxy)phenyl]thiophene is an organic compound with the molecular formula C17H14OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the thiophene ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid or ester is transferred to the palladium complex.
Reductive Elimination: The final product, this compound, is formed through reductive elimination, regenerating the palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenylthiophene: Lacks the benzyloxy group, resulting in different chemical properties.
3-(Benzyloxy)phenylbenzene: Contains a benzene ring instead of a thiophene ring.
3-(Benzyloxy)phenylpyrrole: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
3-[3-(Benzyloxy)phenyl]thiophene is unique due to the presence of both the benzyloxy group and the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
893736-33-9 |
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Molecular Formula |
C17H14OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-5-14(6-3-1)12-18-17-8-4-7-15(11-17)16-9-10-19-13-16/h1-11,13H,12H2 |
InChI Key |
PWNAHWHRCBVPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC=C3 |
Origin of Product |
United States |
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